

Application Notes and Protocols: Adrogolide Hydrochloride In Vitro Functional Assays

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Compound of Interest

Compound Name: Adrogolide Hydrochloride

Cat. No.: B193569

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Introduction

Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2] A-86929 is a potent and selective full agonist for the dopamine D1 receptor.[1][2] This document provides detailed protocols for key in vitro functional assays to characterize the activity of **Adrogolide Hydrochloride** and its active metabolite at the dopamine D1 receptor. The provided methodologies are based on established techniques for assessing G protein-coupled receptor (GPCR) function.

A-86929 demonstrates high selectivity for the D1 receptor over the D2 receptor.[1][2] Functional in vitro assays have indicated that A-86929 is over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[1][2] The primary signaling pathway for the D1 receptor involves coupling to the G α s protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). In addition to the canonical G protein-dependent pathway, signaling through β -arrestin recruitment can also be assessed.

Data Presentation

The following tables summarize the in vitro functional data for A-86929, the active metabolite of **Adrogolide Hydrochloride**.

Table 1: Receptor Binding Affinity of A-86929

| Ligand | Receptor | pKi |
|---------|-------------|-----|
| A-86929 | Dopamine D1 | 7.3 |

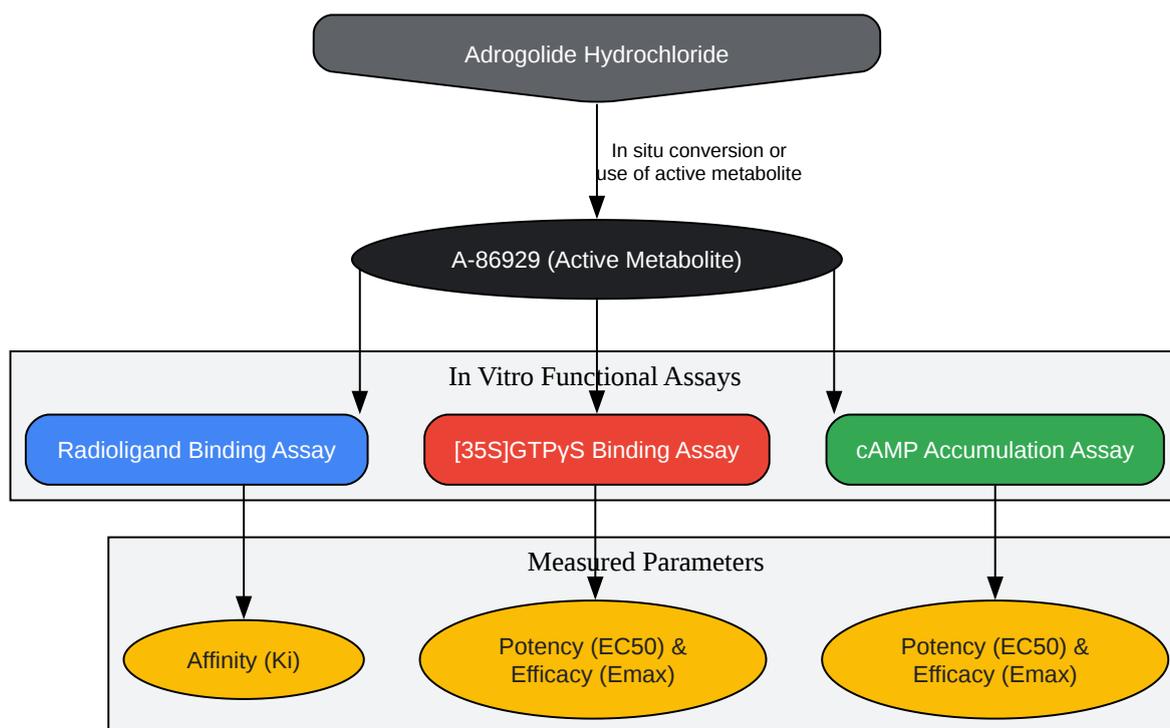
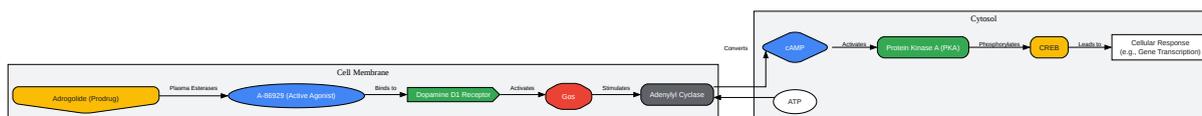
pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency and Efficacy of A-86929 and Adrogolide (ABT-431) at the Dopamine D1 Receptor

| Compound | Assay | pEC50 | Emax (% of Dopamine) |
|----------------------|-------------------|-------|----------------------|
| (-)-A-86929 | Gas (cAMP) | 9.0 | 100 |
| (-)-A-86929 | β -arrestin | 7.5 | 80 |
| (+)-A-86929 | Gas (cAMP) | 7.0 | 100 |
| (+)-A-86929 | β -arrestin | < 6.0 | 50 |
| Adrogolide (ABT-431) | Gas (cAMP) | 8.5 | 100 |
| Adrogolide (ABT-431) | β -arrestin | 6.5 | 60 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response observed.

Signaling Pathway and Experimental Workflow



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References

- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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